Thiochromanone 1-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8O2S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-oxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H8O2S/c10-8-5-6-12(11)9-4-2-1-3-7(8)9/h1-4H,5-6H2 |
InChI Key |
YWWKXKQNHSMQCR-UHFFFAOYSA-N |
SMILES |
C1CS(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
C1CS(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies
Indirect Synthesis and Derivatization Routes
Approaches from Thiochromone (B8434766) Derivatives
A primary strategy for preparing thiochromanone 1-oxide involves the direct oxidation of the sulfur atom within the thiochromone scaffold. This approach leverages the inherent reactivity of the sulfide (B99878) group towards common oxidizing agents.
The oxidation of thiochromone to its corresponding 1-oxide is a direct and frequently employed synthetic route. This transformation requires careful selection of the oxidizing agent to ensure chemoselectivity, targeting the sulfur atom without affecting other functional groups, such as the carbonyl group or the α,β-unsaturated system.
One established method involves the use of peroxy acids. Specifically, the oxidation of thiochromone (1) using m-chloroperbenzoic acid (m-CPBA) in dichloromethane (B109758) at a reduced temperature of 0–10°C for three hours results in the formation of thiochromone 1-oxide (20) in a 52% yield. researchgate.net This approach demonstrates a common strategy for sulfoxide (B87167) formation from the corresponding sulfide.
Another effective reagent for this transformation is dimethyldioxirane (B1199080) (DMD). umich.edu The oxidation of 1-thiochromones with DMD exhibits high chemoselectivity for the sulfur atom. umich.edu Depending on the stoichiometry of the oxidant used, this method can selectively yield either the sulfoxide (this compound) or the sulfone (thiochromanone 1,1-dioxide). umich.edu This allows for controlled oxidation to achieve the desired oxidation state at the sulfur center. umich.edu
| Precursor | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Thiochromone | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | 0–10°C, 3 h | Thiochromone 1-oxide | 52% | researchgate.net |
| 1-Thiochromones | Dimethyldioxirane (DMD) | Not specified | Stoichiometric control | Thiochromone 1-oxides | Good yields | umich.edu |
Biocatalytic Approaches to Sulfoxide Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral sulfoxides, offering high selectivity under mild reaction conditions. mdpi.com These methods often employ isolated enzymes or whole-cell systems to perform asymmetric oxidations.
A notable example is the use of cytochrome P450 monooxygenases. The wild-type P450-BM3 enzyme has been shown to catalyze the sulfoxidation of 1-thiochromanone with greater than 95% chemoselectivity, avoiding competing hydroxylation reactions. nih.gov While highly chemoselective, the wild-type enzyme provides the resulting 1-thiochromanone 1-oxide with only moderate enantioselectivity, producing an enantiomeric ratio of 75:25 in favor of the (S)-enantiomer. nih.govacs.org The use of rigid, isosteric substrates like 1-thiochromanone has been crucial in mechanistic studies to understand the role of the catalytically active intermediate, heme-Fe=O, in both sulfoxidation and hydroxylation reactions. nih.govacs.orgresearchgate.net Researchers have utilized directed evolution and mutagenesis techniques to create P450-BM3 variants with improved or even inverted enantioselectivity for this transformation. acs.org
In addition to isolated enzymes, whole-organism biocatalysis is also employed. Marine-derived fungi, which are adapted to extreme environments, offer a promising avenue for biotransformations. mdpi.com For instance, the fungus Emericellopsis maritima has been used in the biotransformation of thiochroman-4-ol (B1596091), a related precursor, to produce sulfoxides like syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. mdpi.com This demonstrates the potential of marine fungi as biocatalysts for generating thiochromanone-related sulfoxides. mdpi.com
| Biocatalyst | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Wild-Type P450-BM3 | 1-Thiochromanone | (S)-1-Thiochromanone 1-oxide | >95% chemoselectivity; 75:25 enantiomeric ratio (favoring S-enantiomer). | nih.govacs.org |
| Emericellopsis maritima (Fungus) | Thiochroman-4-ol | syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide | Demonstrates whole-cell biocatalysis for producing related sulfoxides. | mdpi.com |
Chemical Reactivity and Mechanistic Investigations
Photochemical Transformations of Thiochromanone 1-oxide
The photochemical behavior of this compound and its derivatives reveals a rich and varied reactivity that stands in stark contrast to the analogous thiochromanone sulfones and sulfides. cdnsciencepub.comcdnsciencepub.com While sulfones typically undergo simple photoreduction, and sulfides are known for rearrangements via thiacyclobutanone intermediates and photofragmentation, thiochromanone 1-oxides engage in several distinct photochemical rearrangement pathways. cdnsciencepub.com The absorption of ultraviolet light promotes the sulfoxide (B87167) to an electronically excited state, initiating these transformations. nih.gov This input of energy enables the formation of strained and unique chemical structures that are often inaccessible through thermal methods. nih.gov Research has identified at least three primary competing reaction pathways: β-hydrogen abstraction, rearrangement involving cyclic sulfenate intermediates, and photodeoxygenation. cdnsciencepub.comcdnsciencepub.com The specific pathway followed is highly dependent on the substitution pattern of the this compound molecule. cdnsciencepub.com
The irradiation of this compound derivatives in solvents like benzene (B151609) leads to complex product mixtures, indicating the operation of multiple simultaneous reaction pathways. cdnsciencepub.com The nature and distribution of these products are intricately linked to the molecular structure of the starting sulfoxide.
One of the recognized photochemical pathways for thiochromanone 1-oxides involves the abstraction of a β-hydrogen atom. cdnsciencepub.comcdnsciencepub.com This process is particularly noted in the photochemistry of related thiocarbonyl compounds, where it leads to the formation of cyclopropanethiol (B3056065) intermediates. rsc.org In the this compound series, this type of abstraction is considered a favorable process, competing with other rearrangement pathways. cdnsciencepub.comcdnsciencepub.com The reaction is initiated by the excited carbonyl group abstracting a hydrogen atom from the carbon at the β-position relative to the sulfoxide group.
A significant rearrangement pathway proceeds through the formation of cyclic sulfenate intermediates. cdnsciencepub.comcdnsciencepub.com This pathway is particularly favorable for certain substitution patterns. cdnsciencepub.com Evidence for the existence of these transient sulfenates has been pursued, for instance, in the photolysis of 3,3-dimethylthiochroman-4-one (B13933010) 1-oxide, where experiments pointed to a labile precursor to the final keto-aldehyde product. cdnsciencepub.com The proposed mechanism involves the formation of the cyclic sulfenate, which is unstable and undergoes subsequent reaction, typically through the homolytic cleavage of the weak sulfur-oxygen (S-O) bond to form a biradical species. cdnsciencepub.comcdnsciencepub.com
For example, the photolysis of 8-methylthiochroman-4-one 1-oxide is proposed to proceed through a cyclic sulfenate intermediate (a 1,2-oxathietane derivative). Homolysis of the S-O bond in this intermediate would lead to a biradical, which, after subsequent reactions like coupling and hydrogen abstraction, yields the observed disulfide product. cdnsciencepub.com Isotopic labeling studies using ¹⁸O-labeled sulfoxide confirmed that the sulfoxide oxygen becomes the phenolic OH group in the final product, supporting the proposed rearrangement through a cyclic sulfenate. cdnsciencepub.com
In some instances, a competing reaction pathway observed is the photochemical deoxygenation of the sulfoxide to the corresponding sulfide (B99878). cdnsciencepub.comcdnsciencepub.com This reaction is generally observed as a minor process. For example, during the irradiation of 2,2-dimethylthiochroman-4-one 1-oxide, the deoxygenated product, 2,2-dimethylthiochroman-4-one, was isolated in an 8% yield. cdnsciencepub.com Similarly, irradiation of the parent this compound in isopropyl alcohol-benzene also yielded a small amount of the deoxygenation product. cdnsciencepub.com The mechanism is considered a genuine deoxygenation reaction and not a disproportionation, as the analogous sulfones are photochemically inert under these conditions. cdnsciencepub.com The photodeoxygenation of aryl sulfoxides can produce atomic oxygen [O(³P)] in solution, which can then go on to react with other substrates. nih.govacs.orgacs.org
The specific photochemical pathway that a substituted this compound undertakes is strongly dictated by the pattern of substitution on the molecule. cdnsciencepub.comcdnsciencepub.com Researchers have categorized these photoreactions based on the position of substituents. cdnsciencepub.com
Type A: Occurs with electron-releasing substituents (e.g., -CH₃, -OCH₃) at the C-6 or C-8 positions. This pathway typically involves rearrangement via cyclic sulfenate intermediates. cdnsciencepub.com
Type B: Observed when at least one substituent (e.g., -CH₃) is present at the C-3 position. This substitution pattern can lead to complex rearrangements. For instance, 3,3-dimethylthiochroman-4-one 1-oxide yields a keto-aldehyde and other products upon irradiation. cdnsciencepub.com
Type C: Characterized by substitution at C-2 (e.g., -CH₃, -C₆H₅) while the C-3 position is unsubstituted. This pattern often leads to ring contraction products. cdnsciencepub.com
The table below summarizes the photochemical outcomes for various substituted thiochromanone 1-oxides, illustrating the profound effect of substituent placement on the reaction pathway.
Mechanistic studies, particularly using nanosecond laser flash photolysis, have been crucial in understanding the initial steps of these photochemical reactions. researchgate.netscielo.br Excitation of thiochromanone in acetonitrile (B52724) results in the formation of a transient species identified as its triplet excited state. researchgate.netscielo.br This triplet state exhibits characteristic absorption bands with maxima at 420, 480, 540, and 580 nm and has a lifetime of approximately 1.6 microseconds. researchgate.net
The reactivity of this triplet excited state has been extensively studied, particularly its interaction with hydrogen donors like phenols. researchgate.netscielo.brresearchgate.net This reaction is a well-known process for triplet carbonyl compounds and is described by a proton-coupled electron transfer (PCET) mechanism. researchgate.netresearchgate.net The process begins with the formation of a hydrogen-bonded exciplex between the triplet ketone and the phenol (B47542), followed by electron transfer and then an ultrafast proton transfer to generate a ketyl-aryloxyl radical pair. scielo.brresearchgate.net
The rate of this hydrogen abstraction is influenced by substituents on the phenol. A Hammett plot, which correlates reaction rates with substituent constants (σ), was constructed for the reaction of the thiochromanone triplet with various substituted phenols. scielo.brresearchgate.net The plot yielded a negative reaction constant (ρ = -0.90), indicating that electron-donating groups on the phenol accelerate the reaction. scielo.brresearchgate.net This negative ρ value is consistent with a mechanism where a positive charge develops on the phenol in the transition state, supporting the proposed coupled electron/proton transfer process. scielo.brresearchgate.net
The table below presents the quenching rate constants for the reaction of the thiochromanone triplet state with a series of substituted phenols.
Photo-rearrangement Pathways
Rearrangement Reactions of this compound
This compound and its derivatives undergo several types of rearrangement reactions, most notably the Schmidt reaction and various photochemical rearrangements. These reactions often lead to the formation of novel heterocyclic systems.
Schmidt Reaction Studies
The Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, has been extensively studied for thiochroman-4-one (B147511) 1-oxide and related sulfoxides. cdnsciencepub.comresearchgate.net This reaction provides a pathway to ring-expanded lactams.
In the Schmidt reaction of this compound, the initial step is the nucleophilic attack of hydrazoic acid on the protonated carbonyl group. cdnsciencepub.comresearchgate.netwikipedia.org This is followed by a rearrangement process that results in the formation of a lactam, a cyclic amide. cdnsciencepub.comresearchgate.netorganic-chemistry.org Specifically, the reaction of thiochroman-4-one 1-oxide with hydrazoic acid yields a seven-membered lactam. cdnsciencepub.com There is no evidence to suggest the formation of a sulfoximine, which would result from an attack at the sulfur atom. cdnsciencepub.comresearchgate.net
The general mechanism for the Schmidt reaction of a ketone involves the formation of an azidohydrin intermediate, which then undergoes rearrangement with the expulsion of dinitrogen gas to form the amide. organic-chemistry.orglibretexts.org
A key aspect of the Schmidt reaction is the regioselectivity of the migration step, which determines the structure of the resulting lactam. In the rearrangement of unsymmetrical ketones, different groups can migrate. For this compound derivatives, this involves a choice between the migration of the aryl group (part of the benzene ring) and the alkyl group (the C-2 methylene (B1212753) group). cdnsciencepub.comresearchgate.net
The migratory aptitude in these systems is dependent on the substitution pattern of the alkyl portion of the molecule. cdnsciencepub.comresearchgate.net In some cases, a non-regioselective reaction is observed, leading to a mixture of isomeric lactams resulting from both aryl and alkyl migration. psu.eduresearchgate.net For instance, the Schmidt rearrangement of thioflavanones (2-arylthiochroman-4-ones) can lead to both 1,4- and 1,5-benzothiazepinone isomers. psu.edu
| Reactant | Migrating Group | Product(s) |
| Thiochroman-4-one 1-oxide | Aryl and/or Alkyl | Ring-expanded lactams |
| Thiaflavanones (X=S) | Alkyl (C-3) and Aryl (C-4a) | 1,4- and 1,5-benzothiazepinone isomers psu.edu |
| Flavanones (X=O) | Alkyl (C-3) | 1,4-benzoheterazepinones psu.edu |
| Quinolones (X=NH) | Alkyl (C-3) | 1,4-benzoheterazepinones psu.edu |
This table illustrates the regioselectivity observed in the Schmidt reaction of various thiochromanone and related heterocyclic ketones.
The mechanism of the Schmidt reaction of ketones like this compound is believed to proceed through an iminodiazonium ion intermediate. wikipedia.orgchimia.ch The protonated ketone reacts with hydrazoic acid to form an azidohydrin. wikipedia.org This intermediate then loses water to form an iminodiazonium ion. The subsequent 1,2-shift of either the aryl or alkyl group, with concomitant loss of nitrogen, leads to a nitrilium ion. chimia.ch Trapping of this ion by water ultimately yields the amide product. chimia.ch The stereochemistry of the iminodiazonium intermediate can influence the preferential migration of one group over the other. chimia.ch
Other Ring Rearrangement Pathways
Besides the Schmidt reaction, this compound derivatives can undergo photochemical rearrangements. cdnsciencepub.comcdnsciencepub.com These reactions are distinct from those of the analogous sulfones and can proceed through multiple pathways. cdnsciencepub.comcdnsciencepub.com Recognized pathways include β-hydrogen abstraction and rearrangement to cyclic sulfenates, which then undergo further reaction via homolysis of the S-O bond. cdnsciencepub.comcdnsciencepub.com In some instances, photochemical deoxygenation is also observed as a competing reaction. cdnsciencepub.comcdnsciencepub.com The specific pathway followed is influenced by structural variations within the molecule. cdnsciencepub.comcdnsciencepub.com
Nucleophilic Addition Reactions at this compound
The carbonyl group at the C-4 position of the thiochromanone ring system is susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups.
The enol form of thiochroman-4-one can undergo nucleophilic addition to the carbonyl carbon of other molecules, such as arylhydrazonal aldehydes, to form new adducts. acs.org This reactivity is central to the synthesis of more complex heterocyclic systems like thiochromeno[4,3-b]pyridines. acs.org The reaction often proceeds via an initial nucleophilic addition to form an intermediate adduct, which then undergoes dehydration and subsequent cyclization. acs.org
Furthermore, the ketone group at position 4 can undergo condensation reactions with aromatic aldehydes to yield 3-(arylidene)-3-methylthiochroman-4-ones.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of an atom (typically hydrogen) on the aromatic ring with an electrophile. wikipedia.orgyoutube.com In the context of this compound, the benzene ring is susceptible to attack by electrophiles. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents on the ring.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. youtube.com A base then abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. youtube.com
While specific examples of electrophilic substitution directly on the this compound ring are not extensively detailed in the provided search results, the reactivity of the thiochromene scaffold suggests that such reactions are feasible. rsc.org The sulfur atom and the carbonyl group, as well as the sulfoxide, will influence the electron density of the aromatic ring and direct incoming electrophiles to specific positions. The presence of the sulfur atom in the heterocyclic ring can influence the behavior in electrophilic substitution reactions. rsc.org
Ring Transformation Reactions Leading to New Heterocyclic Systems
Ring expansion reactions of thiochromanone derivatives can lead to the formation of novel heterocyclic systems, such as fused 1,2-thiazepines. A notable example is the photochemical rearrangement of 2-azido-4-thiochromanone 1,1-dioxide. cdnsciencepub.comresearchgate.net Photolysis of this compound in solvents like benzene or dichloromethane (B109758) results in the formation of 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide in good yield. researchgate.netcdnsciencepub.comresearchgate.net
In contrast, the photolysis of the corresponding sulfoxide, 2-azido-4-thiochromanone 1-oxide, is more complex and does not yield the ring-expanded thiazepine product. researchgate.netcdnsciencepub.com Attempts to achieve this ring expansion through ground-state thermal decomposition or acid-catalyzed decomposition of the α-azidosulfone have been unsuccessful. cdnsciencepub.com
The table below shows the results of the photochemical rearrangement of 2-azido-4-thiochromanone derivatives.
Besides the formation of thiazepines, thiochromanone derivatives can undergo other ring transformation reactions. For instance, the reaction of thiochromanones with certain reagents can lead to the formation of 1,5-benzothiazepines. researchgate.net
Ring contraction has also been observed. The photochemical ring contraction of 2,2-dimethylthiochroman-4-one 1-oxide has been investigated. cdnsciencepub.com This reaction can potentially lead to the formation of 2-isopropylidene-3-thiaindanone via a Pummerer-type reaction upon heating with acetic anhydride. cdnsciencepub.com
Furthermore, innovative one-pot syntheses have been developed for highly functionalized 3,4-dihydro-1H-isothiochromenes and 6H-benzo[c]thiochromenes starting from the reaction of a carbanion generated from 4-thiochromanone with a suitably functionalized 2H-pyran-2-one through ring-transformation reactions. acs.org
Functionalization and Derivatization Strategies
The thiochromanone scaffold is a versatile platform for the synthesis of a wide array of derivatives with diverse biological activities. rsc.orgnih.gov Functionalization can be achieved at various positions of the thiochromanone ring system.
At the Carbonyl Group: The carbonyl group can be converted into other functional groups. For example, reaction with secondary amines can lead to the formation of enamines. jst.go.jp The Claisen condensation of thiochroman-4-one with ethyl formate (B1220265) gives 2-hydroxymethylenethiochroman-4-one. researchgate.net
At the α-Position (C-3): The α-carbon to the carbonyl group is a common site for functionalization. The synthesis of 3-alkylidene derivatives of 4-thiochromanone 1,1-dioxide has been achieved by reacting the corresponding trimethylsilyl (B98337) enol ether with carbonyl compounds in the presence of a Lewis acid like titanium tetrachloride. cdnsciencepub.com
At the Sulfur Atom: The sulfur atom can be oxidized to a sulfoxide or a sulfone. rsc.orgmdpi.com Oxidation of thiochroman-4-one with agents like oxone or hydrogen peroxide yields the corresponding 1-oxide or 1,1-dioxide. researchgate.net These oxidized derivatives often exhibit modified biological activities. rsc.org
On the Aromatic Ring: As discussed in the electrophilic substitution section, the aromatic ring can be functionalized with various substituents.
At the 2-Position: As detailed in the conjugate addition section, the 2-position can be alkylated or arylated through copper-catalyzed conjugate addition of Grignard reagents to thiochromones. mdpi.comnih.gov
These derivatization strategies allow for the synthesis of extensive libraries of thiochromanone analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents. rsc.org
Modification at the Carbonyl Group
The carbonyl group of thiochroman-4-one 1-oxide is a key site for chemical modifications, primarily through nucleophilic attack. One of the notable reactions is the Schmidt reaction, which has been investigated on thiochroman-4-one 1-oxide and its derivatives. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com In this reaction, treatment with hydrazoic acid (HN₃) leads to the formation of a lactam. cdnsciencepub.comcdnsciencepub.com The mechanism involves the attack of HN₃ on the protonated carbonyl group, followed by a rearrangement. Studies indicate that this lactam formation is the predominant pathway, with no evidence for the formation of sulfoximine, which would arise from attack at the sulfur atom. cdnsciencepub.com The migratory aptitude in the rearrangement (aryl vs. alkyl migration) is dependent on the substitution pattern of the alkyl group. cdnsciencepub.com
Another example of carbonyl group modification is its reaction with Vilsmeier-Haack type reagents. For instance, the reaction of thiochroman-4-one with a Vilsmeier reagent can lead to the formation of 4-chloro-2H-thiochromene-3-carbaldehyde, demonstrating a transformation of the carbonyl functionality. researchgate.net Furthermore, multicomponent reactions highlight the reactivity of the carbonyl carbon. In a reaction involving thiochroman-4-one, an arylhydrazonal aldehyde, and ammonium (B1175870) acetate, a key step involves the nucleophilic attack of the enol form of thiochroman-4-one, but a subsequent step involves the attack of an amino group on the carbonyl carbon of a second thiochromanone molecule to build a complex heterocyclic system. acs.org These examples underscore the utility of the carbonyl group as a handle for constructing more complex molecular architectures.
Substitution on the Aromatic Ring
The aromatic ring of the this compound scaffold can undergo electrophilic aromatic substitution, with the position of substitution being influenced by existing substituents. uci.edu The inherent directing effects of the fused heterocyclic portion and any other groups on the benzene ring dictate the regioselectivity of these reactions. uci.edumsu.edu
Structure-activity relationship (SAR) studies in medicinal chemistry provide indirect evidence of the importance of aromatic ring substitution. For example, the introduction of electron-withdrawing groups at the 6-position of the thiochroman-4-one ring has been shown to enhance the antifungal activity of certain derivatives. rsc.org Specifically, compounds bearing a chlorine substituent at the 6-position have demonstrated improved biological efficacy. rsc.org This suggests that the electronic properties of the aromatic ring, modulated by substituents, play a crucial role in molecular interactions with biological targets. rsc.org While direct examples of substitution reactions on the pre-formed this compound are less common in the provided literature than modifications of the heterocyclic ring, the synthesis of substituted analogues is often achieved by starting with appropriately substituted thiophenols. nih.gov
Substitution on the Heterocyclic Ring (e.g., α-Positions)
The heterocyclic ring of this compound, particularly the α-positions (C-2 and C-3), is a primary site for a range of chemical transformations. The reactivity at the C-2 position, adjacent to the sulfur atom, is especially pronounced. researchgate.net
Photochemical reactions have been extensively studied. cdnsciencepub.comcdnsciencepub.com The photolysis of 2-azido-4-thiochromanone 1-oxide, for instance, is a complex process. cdnsciencepub.com Unlike its sulfone analogue which undergoes ring expansion, the photolysis of the α-azidosulfoxide in dichloromethane leads to a complex mixture. cdnsciencepub.com From this mixture, a small amount of a product tentatively identified as 2-aminothiochromone 1-oxide was isolated, suggesting a transformation at the C-2 position. cdnsciencepub.com Other photochemical rearrangements of substituted thiochromanone 1-oxides proceed via mechanisms like β-hydrogen abstraction, which involves the atoms of the heterocyclic ring. cdnsciencepub.comcdnsciencepub.com
Bromination reactions also target the heterocyclic ring. The bromination of thiochromanone can yield multiple products, including those substituted at the α-positions. rsc.org For example, oxidation of 3-bromothiochroman-4-one (B3253435) is a route to thiochromone (B8434766) 1-oxide. researchgate.net The reactivity of these α-halogenated intermediates allows for further synthetic manipulations.
The introduction of substituents at the α-position can also be achieved via conjugate addition to the corresponding thiochromone, followed by oxidation. For example, Grignard reagents can add to thiochromones in a 1,4-conjugate addition fashion to yield 2-alkylthiochroman-4-ones, which could then be oxidized to the target sulfoxide. researchgate.net
Stereoselective Derivatization
The sulfur atom in this compound is a stereocenter, making the synthesis of enantiomerically pure or enriched derivatives a significant area of research. Both enzymatic and catalytic methods have been developed for the stereoselective sulfoxidation of the parent thiochromanone.
Enzymatic biotransformations have proven effective for producing chiral sulfoxides. mdpi.com The fungus Purpureocillium lilacinum has been used to biotransform (±)-thiochroman-4-ol, yielding stereoisomers of the corresponding 1-oxide. mdpi.com Similarly, Emericellopsis maritima BC17 converts (±)-thiochroman-4-ol into products including syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. mdpi.com The absolute configurations of these stereoisomers have been established using methods like Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with DFT calculations. mdpi.combch.ro For this compound itself, the S(+) configuration has been assigned. bch.ro
Directed evolution of enzymes has also yielded powerful catalysts for this transformation. Mutants of cytochrome P450-BM3 have been engineered to catalyze the highly regio- and enantioselective sulfoxidation of 1-thiochromanone. acs.org Mechanistic studies using these enzyme variants, alongside QM/MM calculations, have shown that the same catalytically active intermediate, heme-Fe=O (Cpd I), is responsible for both sulfoxidation and the hydroxylation of the isosteric substrate 1-tetralone. acs.org
Stereoselective chemical synthesis is another approach. For example, oxo-Michael aldol (B89426) reactions have been used to create thiochromane derivatives with multiple stereocenters, which can then be oxidized to the corresponding sulfoxides, resulting in diastereomeric mixtures. rsc.org
Stereochemical Aspects of Thiochromanone 1 Oxide
Analysis of Stereoisomerism and Epimerization
Thiochromanone 1-oxide possesses at least one stereocenter at the sulfur atom of the sulfoxide (B87167) group, leading to the existence of enantiomers. Further chirality can be introduced at the carbon skeleton, particularly at the C2 position in derivatives such as thioflavanone 1-oxides (2-phenylthiochroman-4-one 1-oxides), resulting in diastereomers.
The stereoisomerism is often described in terms of the relative orientation of the sulfoxide oxygen and substituents on the thiopyran ring. For instance, in the case of (±)-1-thioflavanone 1-oxides, two 1-epimeric isomers exist where the phenyl group is in an equatorial position. tandfonline.com These are designated as cis and trans based on the relationship between the S=O group and the C2-phenyl group. The higher-melting isomer is identified as having a 1,2-cis configuration, while the lower-melting isomer has a 1,2-trans configuration. tandfonline.com
Biotransformation studies of thiochroman (B1618051) derivatives have also shed light on the stereoisomers of this compound and its related alcohol, thiochroman-4-ol (B1596091) 1-oxide. Fungal transformations can produce both syn and anti diastereomers of thiochroman-4-ol 1-oxide. mdpi.com The absolute configuration of these stereoisomers has been determined through extensive spectroscopic analysis, including NMR, HR ESI-MS, and electronic circular dichroism (ECD) spectra, as well as the application of Mosher's method. For example, the biotransformation of 6-chlorothiochroman-4-ol by the marine-derived fungus Purpureocillium lilacinum yielded sulfoxides with assigned absolute configurations, such as (R)-(–)-6-chlorothiochroman-4-one 1-oxide. mdpi.com
The characterization of these isomers relies heavily on spectroscopic techniques. ¹H NMR spectroscopy is particularly useful for distinguishing between diastereomers. For example, in 1-thioflavanone 1-oxide isomers, the chemical shifts of protons adjacent to the sulfoxide group are diagnostic for determining the stereochemistry. tandfonline.com
Table 1: Stereoisomers of Thioflavanone 1-oxide
| Isomer | Configuration | Relative Position of S=O and C2-Phenyl | Melting Point |
| 2a | 1,2-cis | Axial S=O, Equatorial Phenyl | Higher |
| 2b | 1,2-trans | Equatorial S=O, Equatorial Phenyl | Lower |
Data sourced from research on 1-epimeric (±)-1-thioflavanone 1-oxide isomers. tandfonline.com
Table 2: Characterized Stereoisomers from Biotransformation
| Compound | Absolute Configuration | Method of Production |
| (R)-(–)-Thiochroman-4-one 1-oxide | R at Sulfur | Biotransformation (P. lilacinum) |
| (R)-(–)-6-Chlorothiochroman-4-one 1-oxide | R at Sulfur | Biotransformation (P. lilacinum) |
| syn-(1R,4S)-(–)-Thiochroman-4-ol 1-oxide | 1R, 4S | Biotransformation (P. lilacinum) |
| anti-(1R,4R)-(–)-Thiochroman-4-ol 1-oxide | 1R, 4R | Biotransformation (P. lilacinum) |
Data derived from biotransformation studies of thiochroman derivatives. mdpi.com
Diastereoselective Control in Synthetic Transformations
Achieving control over the stereochemical outcome during the synthesis of this compound and its derivatives is a significant area of research. This control is crucial for accessing specific, stereochemically pure compounds for various applications. Both biocatalytic and chemical methods have been developed to achieve diastereoselectivity.
One prominent approach is the use of enzymes for asymmetric sulfoxidation. The oxidation of 1-thiochroman-4-one derivatives can be catalyzed by enzymes like cytochrome P450-BM3 monooxygenase. acs.org Through directed evolution, variants of this enzyme have been created that not only increase the stereoselectivity of the oxidation, with enantiomeric excess (ee) values improving from 50% to over 90%, but can also reverse the stereochemical preference to yield the opposite enantiomer. acs.org
Biotransformations using whole-cell systems, such as marine-derived fungi, also demonstrate diastereoselective control, although it can be variable. For instance, the fungus Purpureocillium lilacinum produces syn-(1R,4S)-(–)-thiochroman-4-ol 1-oxide with a low diastereoselectivity (31.5% de) but moderate enantioselectivity (52.7% ee). mdpi.com In contrast, the formation of anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide by the same organism shows high enantioselectivity (82.0% ee). mdpi.com This highlights the potential of biocatalysis to selectively produce specific stereoisomers.
Chemical methods also offer pathways for diastereoselective synthesis. The oxidation of sulfenates derived from chiral alcohols can proceed with varying degrees of diastereoselectivity depending on the oxidant and the structure of the chiral auxiliary. nih.gov For example, the oxidation of menthyl-derived sulfenates using N-bromosuccinimide (NBS) as the oxidant can achieve diastereomeric excesses up to 76%. nih.gov The choice of a chiral auxiliary, such as 8-phenylmenthol, can also lead to reasonable diastereoselectivity. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions involving thiochromanone derivatives can proceed with high regio- and stereoselectivity, providing another route to stereochemically defined products. researchgate.net
Table 3: Diastereoselectivity in this compound Synthesis
| Method | Catalyst/Reagent | Substrate | Product | Selectivity |
| Asymmetric Sulfoxidation | Cytochrome P450-BM3 (Evolved Variants) | 1-Thiochroman-4-one | Chiral Thiochroman-4-one (B147511) 1-oxide | 86-93% ee |
| Biotransformation | Purpureocillium lilacinum | Thiochroman-4-ol | syn-(1R,4S)-Thiochroman-4-ol 1-oxide | 31.5% de, 52.7% ee |
| Biotransformation | Purpureocillium lilacinum | Thiochroman-4-ol | anti-(1R,4R)-Thiochroman-4-ol 1-oxide | 82.0% ee |
| Chemical Oxidation | NBS / Chiral Oxaziridine | Menthyl-derived Sulfenates | Diastereomeric Sulfinates | Up to 76% de |
Data compiled from studies on stereoselective synthesis. mdpi.comacs.orgnih.gov
Chiral Resolution Methodologies
When a synthesis results in a mixture of stereoisomers, such as a racemate, chiral resolution techniques are necessary to separate them into pure enantiomers or diastereomers. For this compound and its derivatives, several methodologies can be applied, drawing from established principles of chiral separation. chemeurope.comnih.gov
Crystallization-Based Methods: This classical approach relies on the different physical properties of diastereomers. chiralpedia.com Racemic this compound can be reacted with a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org These salts, having different solubilities, can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents for acidic or basic functional groups include chiral acids like tartaric acid or chiral bases like brucine. chemeurope.comlibretexts.org The separation of the cis and trans isomers of (±)-1-thioflavanone 1-oxide, which have different melting points, is an example of separating diastereomers by their physical properties. tandfonline.com
Chromatographic Methods: Chromatography is a powerful tool for chiral resolution. chiralpedia.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique. The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and thus separation. While direct examples for this compound are not extensively detailed in the provided context, this method is a standard and effective approach for resolving chiral sulfoxides. chiralpedia.com The successful isolation and characterization of multiple stereoisomers from biotransformation experiments implies that chromatographic separation techniques were employed. mdpi.com
Enzymatic Resolution: Enzymatic reactions can also be used for the kinetic resolution of racemic mixtures. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. Enzymes such as lipases or proteases are commonly used for this purpose. The biotransformation processes that show high enantioselectivity are, in effect, a form of kinetic resolution. mdpi.comacs.org
Table 4: Overview of Chiral Resolution Methodologies
| Method | Principle | Applicability to this compound |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. chemeurope.comlibretexts.org | Applicable if the thiochromanone structure contains a suitable functional group for salt formation. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. chiralpedia.com | A general and highly effective method for separating enantiomers of chiral sulfoxides. |
| Kinetic Resolution (Enzymatic) | Selective enzymatic transformation of one enantiomer in a racemic mixture, allowing for separation of the remaining enantiomer. | Demonstrated in the biotransformation of thiochroman derivatives to yield enantiomerically enriched sulfoxides. mdpi.comacs.org |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of Thiochromanone 1-oxide.
While specific ¹H NMR spectral data for the parent this compound is not extensively detailed in the cited literature, the expected spectrum can be inferred from its structure and data from analogous compounds like thiochroman-4-one (B147511). chemicalbook.com The spectrum would feature signals in the aromatic region, typically between 7.0 and 8.2 ppm, corresponding to the four protons on the benzene (B151609) ring. The two methylene (B1212753) groups (at C-2 and C-3) are adjacent to stereogenic centers (the sulfoxide) and a carbonyl group, respectively. This chemical environment would render the protons diastereotopic, leading to complex splitting patterns, likely appearing as distinct multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are observed, corresponding to its nine carbon atoms. The chemical shifts and their assignments have been reported and are detailed in the table below. cdnsciencepub.com The data clearly indicates the presence of a carbonyl group (C-4) at a characteristic downfield shift of 191.9 ppm. The two methylene carbons (C-2 and C-3) are observed at 47.1 and 30.7 ppm, respectively. The remaining six signals correspond to the aromatic carbons. cdnsciencepub.com
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C-2 | 47.1 | t (CH₂) |
| C-3 | 30.7 | t (CH₂) |
| C-4 | 191.9 | s (C=O) |
| C-4a | 129.1 | s (Quaternary C) |
| C-5 | 129.7 | d (CH) |
| C-6 | 132.0 | d (CH) |
| C-7 | 134.4 | d (CH) |
| C-8 | 128.3 | d (CH) |
| C-8a | 145.6 | s (Quaternary C) |
Data sourced from Can. J. Chem. 53, 2880 (1975). cdnsciencepub.com Multiplicity (off-resonance): t = triplet, s = singlet, d = doublet.
The sulfoxide (B87167) group in this compound is a stereocenter, meaning the compound is chiral and exists as a pair of enantiomers. Advanced NMR techniques are crucial for assigning the absolute configuration of such molecules. While specific studies on the parent this compound are not detailed, methods applied to similar structures, such as thiochroman-4-ol (B1596091) 1-oxide, illustrate the approach. mdpi.com One such method involves derivatization with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MPA) followed by NMR analysis. mdpi.comnih.gov Another powerful technique is low-temperature NMR spectroscopy. In one study, the comparison of ¹H NMR spectra of a derivatized thiochroman-4-ol 1-oxide at room temperature and at -25 °C showed significant changes in chemical shifts (Δδ) for specific protons. These temperature-dependent shifts are indicative of a particular spatial arrangement, allowing for the assignment of the absolute configuration at the stereogenic centers. mdpi.com Two-dimensional NMR techniques like COSY, HMQC, and HMBC are also indispensable for confirming structural assignments and elucidating complex spin systems in these heterocyclic structures. researchgate.netlongdom.org
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) and sulfoxide (S=O) groups. The C=O stretching vibration is expected in the region of 1680-1690 cm⁻¹, a typical value for α,β-unsaturated ketones. The S=O stretch is a key indicator of the oxidation state of the sulfur atom and typically appears as a strong band around 1050-1070 cm⁻¹. cdnsciencepub.comcdnsciencepub.com Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule and C=C stretching vibrations for the aromatic ring. vscht.cz
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Aromatic) | 3100-3000 | Medium-Weak |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=O (Ketone) | ~1685 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Weak |
| S=O (Sulfoxide) | ~1070 | Strong |
Characteristic absorption ranges are based on general spectroscopic principles and data from related compounds. cdnsciencepub.comcdnsciencepub.comvscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophoric system of this compound consists of the benzene ring conjugated with the carbonyl group. These systems typically exhibit π → π* and n → π* transitions. upi.edu The benzene ring itself shows characteristic absorptions, which are modified by the attached auxochromic groups (the sulfide (B99878) bridge and the carbonyl). For related compounds like 2-azido-4-thiochromanone 1,1-dioxide, absorption maxima (λmax) have been recorded at 247 nm, 287 nm, and 295 nm. cdnsciencepub.com It is expected that this compound will display a similarly complex spectrum with absorptions in the UV region, characteristic of its conjugated aromatic ketone structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The calculated molecular weight of this compound (C₉H₈O₂S) is 180.02 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z value of 180. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. mdpi.com The fragmentation pattern would likely involve characteristic losses of small molecules. Common fragmentation pathways for this type of structure could include the loss of an oxygen atom from the sulfoxide (M-16), loss of carbon monoxide (M-28) from the ketone, or cleavage of the heterocyclic ring, providing further structural confirmation. cdnsciencepub.comcdnsciencepub.com
X-ray Crystallography for Solid-State Structure Determination
While detailed crystallographic data for the parent this compound is not extensively published, studies on its derivatives offer significant insights into the solid-state structure of this class of compounds. For instance, the crystal structure of a closely related derivative, [1S,2S]-cis-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide, has been determined. researchgate.net The analysis reveals the compound crystallizes in a monoclinic system, providing a foundational model for the spatial arrangement of the this compound core. researchgate.net The crystallographic parameters for this derivative are detailed in the table below.
The data from such derivatives are instrumental in establishing the stereochemistry at the sulfur atom and the conformation of the heterocyclic ring. In another study on (±)-1-thioflavanone 1-oxide, a 2-phenyl substituted derivative, X-ray diffraction analysis was used to unequivocally establish the 1,2-cis configuration for the higher melting point isomer. tandfonline.com Such analyses are critical for confirming the relative stereochemistry of substituents on the thiochromanone framework.
| Parameter | Value |
|---|---|
| Chemical Formula | C10H9ClO2S |
| Crystal System | Monoclinic |
| Space Group | P12(1)1 |
| a (Å) | 7.611(4) |
| b (Å) | 8.759(3) |
| c (Å) | 7.615(4) |
| β (°) | 98.72(4) |
| Volume (ų) | 501.8 |
| Z | 2 |
| Temperature (K) | 293 |
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of compounds. researchgate.netnih.gov These methods are complementary, as IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during molecular vibrations. spectroscopyonline.com
For this compound and its derivatives, vibrational spectroscopy is particularly useful for identifying the characteristic stretching frequencies of the sulfoxide (S=O) and carbonyl (C=O) groups. The position of these bands can be influenced by the conformation of the molecule and the stereochemistry of the sulfoxide group.
Research on 2-azido-4-thiochromanone 1-oxide derivatives has identified characteristic absorption bands in the infrared spectrum. cdnsciencepub.com For example, after a photochemical rearrangement, the resulting 2-aminothiochromone 1-oxide displayed a carbonyl band at 1642 cm⁻¹ and a distinct sulfoxide band at 1070 cm⁻¹. cdnsciencepub.com Similarly, studies on other substituted thiochromanone sulfoxides, such as 6-methyl-2-phenylthiochroman-4-one 1-oxide, reported the sulfoxide infrared absorption band at approximately 1026 cm⁻¹. cdnsciencepub.com
The analysis of vibrational spectra is often enhanced by computational methods, such as Density Functional Theory (DFT). nih.gov In a study determining the absolute configuration of chiral 1-thiochromanone S-oxide, DFT calculations were used to predict the vibrational circular dichroism (VCD) spectra for its stable conformations. nih.gov This theoretical approach, when compared with experimental spectra, allows for a definitive assignment of the absolute configuration, which was established as R(-)/S(+). nih.gov
The table below summarizes the key vibrational frequencies observed for this compound and its related derivatives from various studies.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |
|---|---|---|---|---|
| S=O | Stretching | 1070 | 2-Aminothiochromone 1-oxide | cdnsciencepub.com |
| C=O | Stretching | 1642 | 2-Aminothiochromone 1-oxide | cdnsciencepub.com |
| S=O | Stretching | 1026 | 6-Methyl-2-phenylthiochroman-4-one 1-oxide | cdnsciencepub.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reaction mechanisms of Thiochromanone 1-oxide. aspbs.comrsc.org These calculations solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecule. ossila.com
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.commasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ossila.commdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org
For thiochromanone-containing compounds, DFT studies have shown that a lower HOMO-LUMO energy gap correlates with increased reactivity and biological activity. rsc.org This is because the electrons in the HOMO are the most available for donation, while the LUMO is the most available to accept electrons. masterorganicchemistry.com The energy of the LUMO is a key factor in a molecule's ability to accept electrons. ossila.com The analysis of HOMO and LUMO energies can, therefore, provide valuable predictions about the chemical behavior of this compound. chemrxiv.org
| Computational Parameter | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. masterorganicchemistry.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. ossila.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ossila.commdpi.com |
Computational methods are essential for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and thus, understanding reaction mechanisms. researchgate.netufl.edu Transition states are the highest energy points along a reaction coordinate and are critical for determining reaction rates. researchgate.net
For reactions involving thiochromanones, such as sulfoxidation, quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to determine transition-state energies. nih.gov These studies help to identify the catalytically active species and the most favorable reaction pathways. nih.gov For instance, in the P450-catalyzed sulfoxidation of 1-thiochromanone, computational modeling was used to show that the reaction proceeds through a common catalytically active intermediate, heme-Fe=O (Cpd I). nih.gov The nudged elastic band (NEB) method is a common technique used to find the minimum energy path and locate transition states between reactants and products. nih.gov
| Computational Technique | Application in Reaction Modeling |
|---|---|
| QM/MM Calculations | Calculates transition-state energies in enzymatic reactions. nih.gov |
| Nudged Elastic Band (NEB) | Identifies the minimum energy pathway and transition states for a reaction. nih.gov |
| Density Functional Theory (DFT) | Investigates reaction mechanisms and the geometries of transition states. rsc.org |
Computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. acs.orgacs.org For example, in the oxidation of thiochromanone, computational modeling has been pivotal in distinguishing between different potential oxidizing species and reaction mechanisms. nih.gov
By analyzing the electronic structure and reaction pathways, researchers can understand the role of various factors, such as substituents and the surrounding environment, on the reactivity of this compound. rsc.org Frontier Molecular Orbital (FMO) analysis, for instance, can reveal how the coordination of a catalyst alters the orbital characteristics and, consequently, the reaction pathway. rsc.org These computational insights are invaluable for designing more efficient synthetic routes and for understanding the biological activity of thiochromanone derivatives. rsc.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wustl.edunih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and flexibility of molecules like this compound. wustl.edumdpi.com
The conformation of a molecule can significantly influence its reactivity and biological interactions. biorxiv.org MD simulations allow for the exploration of the different conformations a molecule can adopt and their relative stabilities. mdpi.combiorxiv.org For a relatively rigid molecule like 1-thiochromanone, MD simulations can be used to understand its binding modes within a larger structure, such as the active site of an enzyme. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize a particular conformation or binding pose. mdpi.com The information gleaned from MD simulations is crucial for understanding structure-activity relationships and for the rational design of new molecules with specific properties. mdpi.com
Thiochromanone 1 Oxide As a Synthetic Intermediate
Precursor for Complex Heterocyclic Systems (e.g., Thiazepines)
Thiochromanone 1-oxide and its derivatives have proven to be effective starting materials for the synthesis of larger, more complex heterocyclic systems, most notably the seven-membered thiazepine ring system. Thiazepines are a class of heterocyclic compounds that are of significant interest due to their presence in various medicinally important molecules. chemmethod.com
A key strategy for accessing these complex structures involves ring expansion reactions. One prominent example is the photochemical rearrangement of 2-azido-4-thiochromanone 1-oxide. cdnsciencepub.comresearchgate.net While the photolysis of the analogous 1,1-dioxide derivative smoothly leads to the formation of a 2H-benzo[f]-1,2-thiazepine-5-one 1,1-dioxide in high yield, the reaction with the 1-oxide is more complex. cdnsciencepub.com The photolysis of 2-azido-4-thiochromanone 1-oxide in benzene (B151609) results in a complex mixture, from which a ring-expanded thiazepine product was not isolated. cdnsciencepub.com However, a minor product was tentatively identified as 2-aminothiochromone 1-oxide. cdnsciencepub.com The synthesis of the starting material, 2-azido-4-thiochromanone 1-oxide, is achieved through the acid-catalyzed addition of hydrazoic acid to thiochromone (B8434766) 1-oxide. cdnsciencepub.com
Another approach to thiazepine synthesis from thiochromanone derivatives is the Schmidt reaction. The reaction of 6,8-disubstituted-thiochroman-4-ones with hydrazoic acid can yield 2,3,4,5-tetrahydro-1,4-benzothiazepin-5-ones, although often in low yields. researchgate.net The corresponding reaction on thiochroman-4-one (B147511) 1-oxide has also been investigated, showcasing the utility of this scaffold in generating heterocyclic diversity. cdnsciencepub.com
| Starting Material | Reaction | Key Reagents | Product Type | Observations | Reference |
|---|---|---|---|---|---|
| 2-Azido-4-thiochromanone 1-oxide | Photolysis | hv (Pyrex filter), Benzene | Complex Mixture | No ring-expansion product (thiazepine) isolated. Formation of 2-aminothiochromone 1-oxide suggested. | cdnsciencepub.com |
| Thiochroman-4-one 1-oxide | Schmidt Reaction | Hydrazoic Acid (HN₃) | Benzothiazepine derivative | Demonstrates potential for ring expansion to form seven-membered heterocycles. | researchgate.netcdnsciencepub.com |
Role in Organosulfur Compound Synthesis
This compound is a pivotal intermediate in the synthesis of a variety of other organosulfur compounds. Its sulfoxide (B87167) group can be readily oxidized or reduced, and the carbon framework can be functionalized to create a wide array of sulfur-containing molecules.
The oxidation of the sulfur atom in the thiochromone system is a common transformation. Thiochromone can be oxidized to thiochromone 1-oxide, which can then be further oxidized to thiochromone 1,1-dioxide. researchgate.netumich.edu This stepwise oxidation allows for the controlled synthesis of sulfoxides and sulfones, which are important functional groups in medicinal chemistry and materials science. The oxidation of 1-thiochromones with an oxidant like dimethyldioxirane (B1199080) (DMD) shows high chemoselectivity, targeting the sulfur atom to yield the corresponding sulfoxides or sulfones depending on the stoichiometry of the oxidant used. umich.edu
Photochemical reactions of this compound derivatives also provide pathways to novel organosulfur compounds. cdnsciencepub.com Unlike the corresponding sulfones, these sulfoxides can undergo various photochemical rearrangements. These pathways include β-hydrogen abstraction or rearrangement to form cyclic sulfenates, which can then undergo further reactions. cdnsciencepub.com In some cases, photochemical deoxygenation to the parent sulfide (B99878) is also observed. cdnsciencepub.com
Furthermore, biotransformation studies using marine-derived fungi have demonstrated the conversion of thiochroman (B1618051) derivatives into various oxidized products. For instance, the biotransformation of (±)-thiochroman-4-ol can yield syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, showcasing the synthesis of specific stereoisomers of organosulfur compounds. nih.gov Similarly, the fungus was able to produce (R)-(–)-thiochroman-4-one 1-oxide from the corresponding alcohol. nih.gov
| Precursor | Transformation | Reagents/Conditions | Product Class | Significance | Reference |
|---|---|---|---|---|---|
| Thiochromone | Oxidation | m-Chloroperbenzoic acid or Dimethyldioxirane | Thiochromone 1-oxide | Controlled synthesis of the sulfoxide. | researchgate.netumich.edu |
| This compound | Oxidation | Dimethyldioxirane | Thiochromanone 1,1-dioxide | Access to the corresponding sulfone. | umich.edu |
| Substituted this compound | Photochemical Rearrangement | hv (UV light) | Cyclic Sulfenates | Formation of novel organosulfur ring systems. | cdnsciencepub.com |
| (±)-Thiochroman-4-ol | Biotransformation (E. maritima) | Fungal culture | Thiochroman-4-ol (B1596091) 1-oxide (syn and anti) | Stereoselective synthesis of sulfoxides. | nih.gov |
Applications in Advanced Organic Synthesis Strategies
The unique reactivity of this compound lends itself to several advanced organic synthesis strategies, enabling the construction of complex molecules that are often targets for medicinal chemistry research. These strategies leverage the interplay of the functional groups within the molecule to achieve sophisticated chemical transformations.
One such advanced strategy is the use of photochemical reactions to induce skeletal rearrangements, as seen in the attempted synthesis of thiazepines. cdnsciencepub.com Photochemistry allows for transformations that are often inaccessible through conventional thermal methods, providing a powerful tool for creating molecular complexity. sinica.edu.tw The distinct photochemical behavior of thiochromanone 1-oxides compared to their sulfone counterparts highlights the subtle electronic control the sulfoxide group exerts on the molecule's excited-state reactivity. cdnsciencepub.com
This compound and its parent scaffold are also employed as building blocks in the synthesis of novel compounds with potential biological activity. For example, the core structure has been elaborated to include sulfonyl hydrazone and acylhydrazone moieties. nih.govresearchgate.net These synthetic endeavors often involve multi-step sequences and aim to combine the thiochromanone scaffold with other pharmacologically relevant functional groups, a common strategy in modern drug discovery. openmedicinalchemistryjournal.com The development of such complex derivatives showcases the utility of the thiochromanone core in advanced synthetic design.
The synthesis of thiochromanones and their derivatives, including the 1-oxides, is itself an area of active research involving modern synthetic methods. Techniques such as transition-metal-catalyzed cross-coupling reactions and photocatalysis are being developed to afford these core structures efficiently. organic-chemistry.org These advanced methods provide the necessary starting materials for further elaboration, underscoring the importance of the thiochromanone framework in the broader context of contemporary organic synthesis. iranchembook.irunimi.it
| Synthetic Strategy | Application of this compound Scaffold | Example Reaction/Concept | Significance | Reference |
|---|---|---|---|---|
| Photochemical Synthesis | As a photosensitive precursor for rearrangements. | Irradiation of 2-azido-4-thiochromanone 1-oxide. | Accessing unique molecular architectures through excited-state reactivity. | cdnsciencepub.comcdnsciencepub.com |
| Biocatalysis | As a substrate for enzymatic oxidation. | Fungal biotransformation of thiochromanols to chiral thiochromanone 1-oxides. | Enantioselective synthesis of chiral sulfoxides. | nih.gov |
| Scaffold-Based Drug Design | As a core structure for derivatization. | Synthesis of thiochromanone derivatives containing sulfonyl hydrazone moieties. | Creation of complex molecules with potential biological applications. | nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
